molecular formula C24H19F3N2O2 B2942802 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide CAS No. 941953-48-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2942802
CAS RN: 941953-48-6
M. Wt: 424.423
InChI Key: KALNWZFYBHWSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, also known as BTB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BTB-1 is a small molecule that belongs to the family of quinoline derivatives and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell proliferation and neurodegeneration. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide has been reported to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide has been reported to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide in laboratory experiments is its small size and ease of synthesis. It can be easily synthesized using various methods and can be modified to obtain derivatives with improved properties. However, one of the limitations of using N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

Several future directions for research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide can be identified. One of the major areas of research is the development of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide derivatives with improved properties such as increased solubility and potency. Another area of research is the investigation of the mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide and its derivatives. Additionally, further studies are needed to evaluate the safety and toxicity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide in animal models and humans. Finally, the potential applications of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide in other fields of research such as agriculture and environmental science should also be explored.

Synthesis Methods

One of the most common methods for synthesizing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a catalyst. The resulting product is then treated with trifluoromethylbenzoyl chloride to obtain N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide. Other methods such as microwave-assisted synthesis and one-pot synthesis have also been reported in the literature.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields of research such as drug discovery, cancer therapy, and neuroprotection. Several studies have reported the anticancer activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide against various cancer cell lines including breast cancer, lung cancer, and colon cancer. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide has also shown promising results in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2/c25-24(26,27)19-9-6-17(7-10-19)23(31)28-20-11-12-21-18(14-20)8-13-22(30)29(21)15-16-4-2-1-3-5-16/h1-7,9-12,14H,8,13,15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALNWZFYBHWSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

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